

## Physicochemical Properties of KRAS Inhibitor-38 (Sotorasib/AMG 510)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | KRAS inhibitor-38 |           |
| Cat. No.:            | B15571516         | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

KRAS, a key signaling protein, is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the absence of a discernible binding pocket on its surface. The discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant has led to the development of a new class of covalent inhibitors that specifically target this mutant protein. This guide provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **KRAS inhibitor-38**, also known as (R)-38, AMG 510, and its approved drug name, Sotorasib. Sotorasib is a first-in-class, orally bioavailable, irreversible inhibitor of KRAS G12C.[1]

## **Physicochemical Properties**

Sotorasib is a well-characterized small molecule with properties optimized for oral administration and potent, selective inhibition of KRAS G12C. The key physicochemical properties are summarized in the table below.



| Property                      | Value                                           | Reference |
|-------------------------------|-------------------------------------------------|-----------|
|                               | (R)-7-fluoro-2,5-dimethyl-9-(6-                 |           |
|                               | (7-methyl-2-oxo-2,3,4,5-                        |           |
| IUPAC Name                    | tetrahydro-1H-pyrrolo[2,3-                      |           |
| TOPAC Name                    | b]pyridin-6-yl)pyridin-3-                       |           |
|                               | yl)-2,3,4,9-tetrahydro-1H-                      |           |
|                               | carbazol-1-one                                  |           |
| Molecular Formula             | C30H27FN6O2                                     | _         |
| Molecular Weight              | 522.58 g/mol                                    |           |
| CAS Number                    | 2296729-00-3                                    | _         |
| Appearance                    | White to off-white solid                        | _         |
| Solubility                    | Soluble in DMSO                                 |           |
| p-ERK Cellular IC50           | Data available in referenced literature         | [1]       |
| Tumor Growth Inhibition (TGI) | 86% at 10 mg/kg in MIA PaCa-<br>2 T2 xenografts | [1]       |

## **Mechanism of Action**

Sotorasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state. By trapping KRAS in this inactive conformation, Sotorasib prevents its interaction with downstream effector proteins, thereby inhibiting the activation of downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.

Below is a diagram illustrating the KRAS signaling pathway and the point of inhibition by Sotorasib.





Click to download full resolution via product page

Caption: KRAS signaling pathway and inhibition by Sotorasib.

# Experimental Protocols Synthesis of Sotorasib ((R)-38)

The synthesis of Sotorasib is a multi-step process. A detailed, step-by-step synthesis protocol is described in the supplementary materials of the publication "Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors".[1] The general workflow involves the synthesis of key intermediates followed by their coupling to form the final compound.

Below is a generalized workflow for the synthesis.





Click to download full resolution via product page

Caption: Generalized synthesis workflow for Sotorasib.

## **Cellular Assay for p-ERK Inhibition**

The potency of Sotorasib in inhibiting KRAS G12C signaling within a cellular context is often determined by measuring the phosphorylation of downstream effectors, such as ERK.

#### Methodology:

- Cell Culture: MIA PaCa-2 T2 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of Sotorasib for a specified period (e.g., 1 hour).
- Cell Lysis: After treatment, cells are lysed to extract proteins.



- Quantification of p-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay, such as a Meso Scale Discovery (MSD) assay.
- Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of the inhibitor. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ERK phosphorylation.[1]

## **Tumor Xenograft Efficacy Study**

In vivo efficacy of Sotorasib is evaluated using tumor xenograft models in mice.

#### Methodology:

- Tumor Implantation: MIA PaCa-2 T2 tumor cells are implanted subcutaneously into immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a certain volume.
- Treatment: Mice are treated orally with Sotorasib at different doses (e.g., 10, 30, 100 mg/kg) once daily. A control group receives a vehicle.
- Tumor Volume Measurement: Tumor volumes are measured regularly throughout the study.
- Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Below is a diagram of the experimental workflow for the xenograft study.



Click to download full resolution via product page

Caption: Experimental workflow for a tumor xenograft study.

#### Conclusion



**KRAS inhibitor-38**, or Sotorasib (AMG 510), represents a landmark achievement in targeting a previously intractable oncogene. Its well-defined physicochemical properties and clear mechanism of action have paved the way for its successful clinical development. The experimental protocols outlined in this guide provide a foundation for further research and development of KRAS inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of KRAS Inhibitor-38 (Sotorasib/AMG 510)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571516#physicochemical-properties-of-kras-inhibitor-38]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com